molecular formula C9H5FO2 B13317613 7-Fluoro-1-benzofuran-5-carbaldehyde

7-Fluoro-1-benzofuran-5-carbaldehyde

Katalognummer: B13317613
Molekulargewicht: 164.13 g/mol
InChI-Schlüssel: AEZYLUHGQKBIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-1-benzofuran-5-carbaldehyde is a chemical compound with the molecular formula C9H5FO2 It is a derivative of benzofuran, characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 5th position

Vorbereitungsmethoden

The synthesis of 7-Fluoro-1-benzofuran-5-carbaldehyde typically involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor compound containing a fluorine atom and an aldehyde group can be subjected to cyclization reactions to form the benzofuran ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure the compound is produced in sufficient quantities and with the required purity.

Analyse Chemischer Reaktionen

7-Fluoro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form an alcohol. This reaction typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 7-fluoro-1-benzofuran-5-carboxylic acid, while reduction yields 7-fluoro-1-benzofuran-5-methanol .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-1-benzofuran-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Vergleich Mit ähnlichen Verbindungen

7-Fluoro-1-benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:

    5-Fluoro-1-benzofuran-7-carbaldehyde: Similar in structure but with the positions of the fluorine atom and aldehyde group reversed.

    7-Chloro-1-benzofuran-5-carbaldehyde: The fluorine atom is replaced with a chlorine atom.

    7-Methyl-1-benzofuran-5-carbaldehyde: The fluorine atom is replaced with a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C9H5FO2

Molekulargewicht

164.13 g/mol

IUPAC-Name

7-fluoro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-5H

InChI-Schlüssel

AEZYLUHGQKBIEM-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=C(C=C(C=C21)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.